N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a sulfonamide linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst.
Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a pyrrolidine derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Acetylation: Finally, the acetamide group is introduced by acetylation of the sulfonylated intermediate using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide linkage may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself, omeprazole, and albendazole share the benzimidazole core structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine, nicotine, and proline share the pyrrolidine ring structure.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide linkage.
Uniqueness
N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of the benzimidazole moiety, pyrrolidine ring, and sulfonamide linkage. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.
Properties
Molecular Formula |
C26H26N4O3S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[4-[2-(1-benzylbenzimidazol-2-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-19(31)27-21-13-15-22(16-14-21)34(32,33)30-17-7-12-25(30)26-28-23-10-5-6-11-24(23)29(26)18-20-8-3-2-4-9-20/h2-6,8-11,13-16,25H,7,12,17-18H2,1H3,(H,27,31) |
InChI Key |
DAPRJBQBPCYUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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